

ethyl L-isoleucinate hydrochloride CAS number and synonyms

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: ethyl L-isoleucinate hydrochloride

Cat. No.: B1671650

[Get Quote](#)

An In-Depth Technical Guide to **Ethyl L-Isoleucinate Hydrochloride** for Advanced Research and Development

Core Identification and Physicochemical Profile

Ethyl L-isoleucinate hydrochloride is the hydrochloride salt of the ethyl ester of L-isoleucine, an essential branched-chain amino acid.[1] In the laboratory and in industrial synthesis, it serves as a crucial chiral building block and a protected form of L-isoleucine. The presence of the hydrochloride salt enhances its stability and shelf-life, while the ethyl ester group temporarily masks the carboxylic acid functionality. This protection strategy is fundamental in multi-step syntheses, particularly in peptide chemistry and the development of pharmaceutical intermediates, preventing the carboxyl group from undergoing unintended reactions while the amino group is being manipulated, or vice-versa.

Its solubility in polar organic solvents like ethanol is a direct consequence of its ionic nature (from the hydrochloride) and the polar ester group, making it amenable to a variety of reaction conditions.[2]

Table 1: Key Chemical Identifiers and Properties

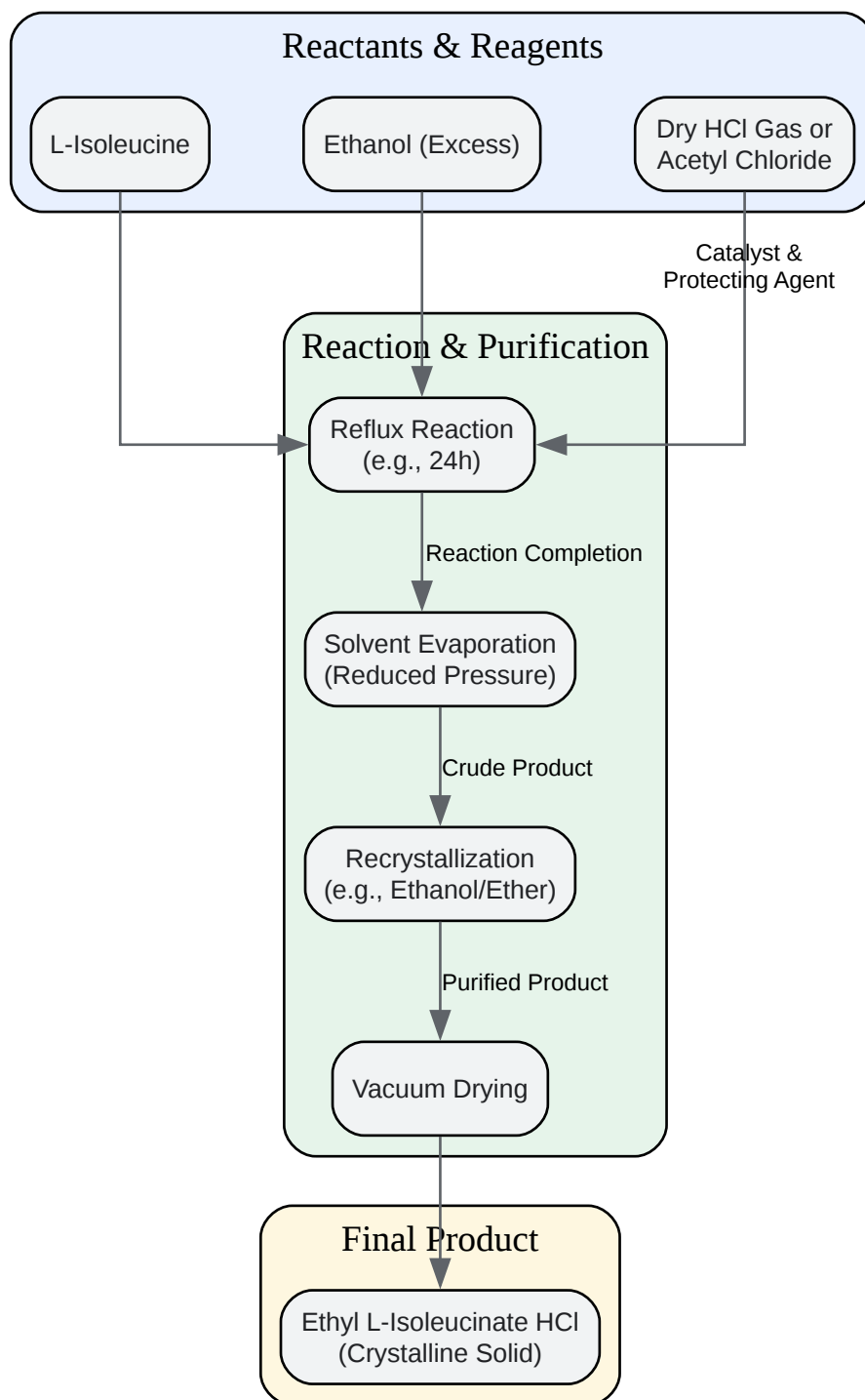
Identifier	Value	Source(s)
CAS Number	56782-52-6	[3][4][5]
Molecular Formula	C ₈ H ₁₈ ClNO ₂	[3][5][6]
Molecular Weight	195.69 g/mol	[3]
IUPAC Name	ethyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride	[5][7]
Common Synonyms	L-Isoleucine ethyl ester hydrochloride, H-Ile-OEt.HCl, (2S,3S)-ethyl 2-amino-3-methylpentanoate hydrochloride	[3][7]
InChI Key	QQGRWNMNMWONMOO-LEUCUCNGSA-N	[3][7]
Appearance	Crystalline solid	[2]

Synthesis: The Fischer Esterification Approach

The most prevalent and industrially scalable method for synthesizing **ethyl L-isoleucinate hydrochloride** is the Fischer-Speier esterification of the parent amino acid, L-isoleucine. This acid-catalyzed reaction is a cornerstone of organic chemistry, valued for its directness and use of relatively inexpensive reagents.

Causality of the Experimental Design: The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by hydrogen chloride, which dramatically increases the electrophilicity of the carbonyl carbon. This activation allows the weakly nucleophilic ethanol to attack the carbonyl carbon. The reaction is driven to completion by using a large excess of ethanol, which acts as both a reactant and the solvent, shifting the equilibrium toward the product side. The hydrogen chloride serves a dual purpose: it is the essential acid catalyst and it also protonates the amino group, forming an ammonium salt. This in-situ protection of the amine prevents it from engaging in side reactions, such as amide formation with another molecule of L-isoleucine.

Diagram: Synthesis Workflow via Fischer Esterification



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of Ethyl L-Isoleucinate HCl.

Protocol 1: Laboratory-Scale Synthesis

This protocol is a self-validating system adapted from established methodologies for amino acid esterification.^[8]

- **System Preparation:** Assemble a round-bottom flask with a reflux condenser and a drying tube. Ensure all glassware is thoroughly dried to prevent hydrolysis of the ester product.
- **Reagent Charging:** To the flask, add L-isoleucine (0.01 mol) and absolute ethanol (100 mL). The large excess of ethanol serves as the solvent and drives the reaction equilibrium.
- **Acidification:** Introduce anhydrous hydrogen chloride. This can be achieved by bubbling dry HCl gas through the solution or by the careful, dropwise addition of a reagent like acetyl chloride, which reacts with ethanol to generate HCl in situ.
- **Reaction:** Heat the mixture to reflux using a water bath and maintain reflux for approximately 24 hours. The progress can be monitored by thin-layer chromatography (TLC) until the starting amino acid spot is no longer visible.
- **Workup & Isolation:** After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator. This will yield the crude **ethyl L-isoleucinate hydrochloride** as a solid or semi-solid.^[8]
- **Purification:** Recrystallize the crude product by dissolving it in a minimum volume of warm absolute ethanol, followed by the slow addition of anhydrous diethyl ether until turbidity persists. Cool the mixture to 0°C to induce crystallization.^[8]
- **Final Steps:** Collect the purified crystals by filtration, wash with a small amount of cold anhydrous ether to remove any residual soluble impurities, and dry under high vacuum. The final product should be a white crystalline solid.

Applications in Drug Development and Peptide Synthesis

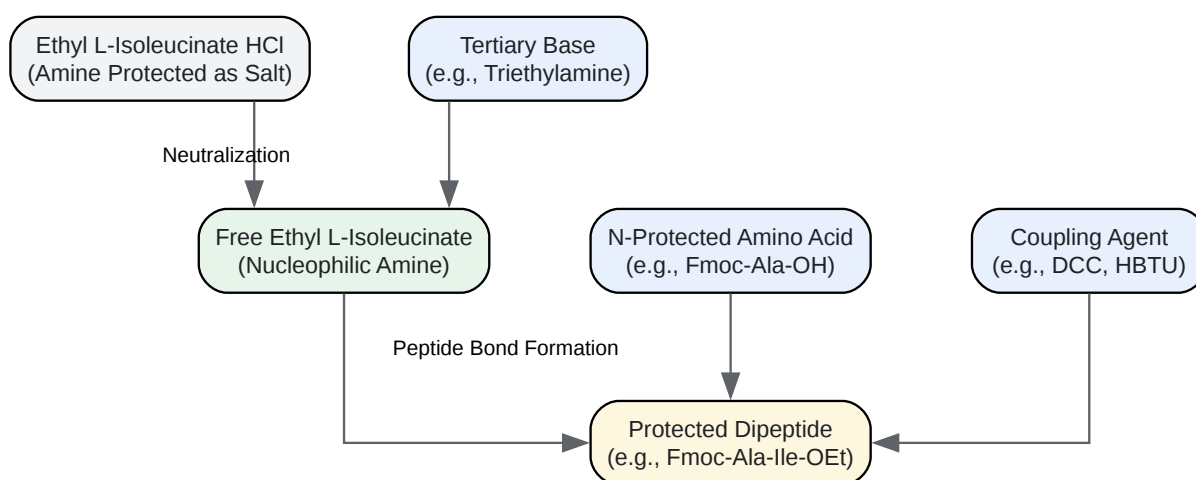
The primary utility of **ethyl L-isoleucinate hydrochloride** lies in its function as a transiently protected amino acid derivative, which is essential for the controlled and sequential construction of larger, more complex molecules.

Building Block in Peptide Synthesis

In solid-phase or solution-phase peptide synthesis, amino acids must be added one by one. This requires that the incoming amino acid has its amino group protected (e.g., with Fmoc or Boc) and its carboxyl group activated. **Ethyl L-isoleucinate hydrochloride** represents the C-terminal residue in a dipeptide synthesis. Before it can react with an N-protected amino acid, its amino group must be deprotected from the hydrochloride salt form into a free amine.

Deprotection/Neutralization Step: This is achieved by treating the hydrochloride salt with a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the HCl and liberate the free amino group, which can then act as a nucleophile.^[9]

Diagram: Role in Dipeptide Formation



[Click to download full resolution via product page](#)

Caption: Deprotection and coupling of Ethyl L-Isoleucinate HCl.

Intermediate for Prodrug Synthesis

Ethyl L-isoleucinate hydrochloride is also employed in the synthesis of prodrugs, where an active pharmaceutical ingredient (API) is chemically modified to improve its pharmacokinetic or pharmacodynamic properties. Esterifying an API with an amino acid derivative can enhance water solubility, improve membrane permeability, or target specific transporters.

A practical example is its use in creating amide-linked prodrugs of non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen.[8] The free amine of ethyl L-isoleucinate (after neutralization) can be coupled to the carboxylic acid of flurbiprofen to form an amide bond. This modification can alter the drug's release profile and potentially reduce gastrointestinal side effects.

Analytical Quality Control

Ensuring the identity, purity, and quality of **ethyl L-isoleucinate hydrochloride** is critical for its successful use in synthesis. A multi-pronged analytical approach is necessary for lot release and validation.

Protocol 2: Purity Determination by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for assessing the purity of polar and ionizable compounds. The use of "green" solvents like ethanol is increasingly encouraged to reduce environmental impact.[10]

- Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water. The acidifier ensures consistent protonation of the amine, leading to sharp, symmetrical peaks.
- Mobile Phase B: Ethanol or Acetonitrile.[10]
- Gradient Elution: Start with a high concentration of Mobile Phase A (e.g., 95%) and gradually increase the concentration of Mobile Phase B over 15-20 minutes. This gradient effectively separates the polar starting materials and byproducts from the slightly more hydrophobic ester product.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at a low wavelength (e.g., 210 nm) where the ester carbonyl group absorbs.
- System Validation: The method is validated by injecting a known standard to determine the retention time and response factor. Purity is calculated based on the area percentage of the

main peak relative to the total area of all observed peaks. The expected purity for synthetic applications should be >98%.

Complementary Techniques:

- ¹H-NMR Spectroscopy: Confirms the chemical structure by showing characteristic peaks for the ethyl group, the isoleucine backbone protons, and their respective integrations.
- Mass Spectrometry (MS): Verifies the molecular weight of the cation (M+H)⁺, confirming the correct mass for the ethyl L-isoleucinate moiety.
- FT-IR Spectroscopy: Shows characteristic stretches for the N-H bonds of the ammonium salt, the C=O of the ester, and C-O bonds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. L-Isoleucine | C₆H₁₃NO₂ | CID 6306 - PubChem [pubchem.ncbi.nlm.nih.gov]
2. Page loading... [guidechem.com]
3. L-Isoleucine ethyl ester hydrochloride, 98% | Fisher Scientific [fishersci.ca]
4. ethyl L-isoleucinate hydrochloride | 56782-52-6 [amp.chemicalbook.com]
5. H64640.14 [thermofisher.com]
6. Ethyl L-isoleucinate hydrochloride, China Ethyl L-isoleucinate hydrochloride Manufacturers, China Ethyl L-isoleucinate hydrochloride Suppliers - chemvia [chinachemnet.com]
7. L-Isoleucine ethyl ester hydrochloride | 56782-52-6 [sigmaaldrich.com]
8. scielo.br [scielo.br]
9. Organic Syntheses Procedure [orgsyn.org]
10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- To cite this document: BenchChem. [ethyl L-isoleucinate hydrochloride CAS number and synonyms]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671650#ethyl-l-isoleucinate-hydrochloride-cas-number-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com